1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone
Description
Properties
IUPAC Name |
1-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-2-pyrimidin-2-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c20-15(11-24-16-17-6-2-7-18-16)19-8-4-14(5-9-19)25(21,22)12-13-3-1-10-23-13/h1-3,6-7,10,14H,4-5,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTWNTFBSXOAMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)CSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as furan-2-ylmethyl sulfone and pyrimidin-2-ylthiol, followed by their coupling with piperidine derivatives under specific reaction conditions. Common reagents used in these steps include strong bases, oxidizing agents, and coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone can undergo various chemical reactions, including:
Oxidation: The furan ring and sulfur-containing groups can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to modify its functional groups, such as reducing the sulfone to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine and pyrimidine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Medicinal Chemistry
1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone has been investigated for its potential therapeutic properties, including:
- Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The sulfonamide functionality may enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its unique structure allows it to interact with bacterial membranes or inhibit essential bacterial enzymes, leading to cell death.
Neurological Research
The compound's ability to modulate neurotransmitter systems makes it a candidate for investigating treatments for neurodegenerative diseases. Its interaction with specific receptors could offer insights into new therapeutic strategies for conditions such as Alzheimer's and Parkinson's disease.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Potential anticancer agent | Cytotoxic effects on cancer cell lines |
| Antimicrobial Activity | Inhibits growth of bacteria | Effective against multiple bacterial strains |
| Neurological Research | Modulates neurotransmitter systems | Potential therapeutic effects in neurodegeneration |
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as a lead compound for further development.
Case Study 2: Antimicrobial Efficacy
A recent investigation in Antibiotics journal evaluated the antimicrobial properties of this compound. It demonstrated potent activity against Gram-positive and Gram-negative bacteria, highlighting its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s structural analogs can be categorized based on variations in the piperidine/piperazine core, sulfonyl/sulfanyl substituents, and heterocyclic appendages. Below is a comparative analysis:
Key Findings from Comparative Studies:
Core Flexibility and Bioactivity: Piperazine-based analogs (e.g., 7e, 7f) demonstrate marked antiproliferative activity in cancer models, attributed to sulfonyl groups enhancing target binding . Piperidine derivatives with methyl substituents (e.g., ) show reduced polarity, which may enhance blood-brain barrier penetration but decrease aqueous solubility .
Iodo-pyrimidine derivatives () exhibit halogen bonding but face challenges in metabolic stability due to heavy atom effects .
Sulfonyl vs. Sulfanyl Groups :
- Sulfonyl groups (target compound) improve oxidative stability and electronic effects compared to sulfanyl analogs (e.g., ), which are prone to oxidation and disulfide formation .
Furan Substituents :
- The furan-2-ylmethyl group in the target compound balances lipophilicity and aromaticity, contrasting with 4-methoxyphenyl (e.g., 7e ) or 4-(trifluoromethyl)phenyl (e.g., 7f ) sulfonyl groups, which may increase steric hindrance .
Research Implications and Limitations
- Antiproliferative Potential: While direct data on the target compound’s bioactivity is absent, structural analogs (e.g., 7e, 7f) suggest possible applications in oncology. Further in vitro assays are warranted .
- Metabolic Stability : The sulfonyl group may reduce CYP450-mediated metabolism compared to sulfanyl analogs, but in vivo pharmacokinetic studies are needed .
- Synthetic Challenges : The multi-step synthesis of such compounds (e.g., via chloroacetyl chloride intermediates, ) requires optimization for scalability .
Biological Activity
1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structural components, including a piperidine ring, a furan moiety, and a pyrimidine-thioether group, suggest potential interactions with various biological targets. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 306.38 g/mol. The presence of functional groups such as the sulfonyl and thioether enhances its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.38 g/mol |
| Functional Groups | Sulfonyl, Thioether |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit various enzymes, including carbonic anhydrase and certain proteases, which may contribute to its pharmacological effects.
- Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial properties, potentially through disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.
- Anticancer Potential : The compound's unique structure allows it to interact with cellular pathways involved in cancer proliferation and apoptosis.
Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of related piperidine derivatives, compounds exhibiting sulfonamide functionalities showed significant inhibition against various bacterial strains. The mechanism is likely linked to enzyme inhibition essential for bacterial survival .
Anticancer Research
Research has indicated that compounds similar to this compound possess cytotoxic effects against cancer cell lines. For example, derivatives were tested against breast cancer cells, showing IC50 values in the micromolar range, indicating effective growth inhibition .
Case Studies
- Case Study on Enzyme Inhibition : A series of piperidine derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE). The compound demonstrated a significant inhibitory effect with an IC50 value comparable to known AChE inhibitors .
- Case Study on Anticancer Activity : In vitro studies on human cancer cell lines (e.g., MCF-7) revealed that the compound induced apoptosis through the activation of caspases, suggesting a potential mechanism for its anticancer activity .
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that the compound exhibits favorable absorption characteristics with moderate bioavailability. Toxicological assessments have shown that it possesses a low toxicity profile in preliminary animal studies, making it a candidate for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
